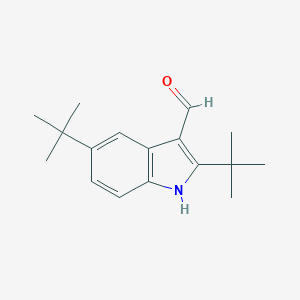
4-Aminocarbethoxypiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminocarbethoxypiperidine, also known as ethyl 4-piperidinylcarbamate, is a chemical compound with the molecular formula C8H16N2O2 and a molecular weight of 172.23 g/mol . It is a pale yellow solid that is primarily used in research settings.
Aplicaciones Científicas De Investigación
4-Aminocarbethoxypiperidine is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Aminocarbethoxypiperidine can be synthesized from carbamic acid, [1-(phenylmethyl)-4-piperidinyl]-, ethyl ester. One common method involves hydrogenation in methanol and 10% methanolic hydrochloric acid using palladium-on-charcoal as a catalyst at 45°C for 90 minutes .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques such as hydrogenation and esterification.
Análisis De Reacciones Químicas
Types of Reactions
4-Aminocarbethoxypiperidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may yield amines or alcohols.
Mecanismo De Acción
The mechanism of action of 4-Aminocarbethoxypiperidine involves its interaction with molecular targets such as potassium channels. By modulating the activity of these channels, it can influence various physiological processes, particularly in the nervous system.
Comparación Con Compuestos Similares
Similar Compounds
4-Piperidino-Piperidine: This compound also contains a piperidine ring and is used in similar research applications.
4-Aminopyridine: Known for its ability to modulate potassium channels, similar to 4-Aminocarbethoxypiperidine.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with molecular targets in a distinct manner. Its ethyl carbamate group provides unique chemical properties that differentiate it from other similar compounds.
Propiedades
Número CAS |
64951-36-6 |
|---|---|
Fórmula molecular |
C8H16N2O2 |
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
2-aminoethyl piperidine-4-carboxylate |
InChI |
InChI=1S/C8H16N2O2/c9-3-6-12-8(11)7-1-4-10-5-2-7/h7,10H,1-6,9H2 |
Clave InChI |
RHAQONDHGXQAEH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1CCNCC1 |
SMILES canónico |
C1CNCCC1C(=O)OCCN |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Aminothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B112805.png)








